retinoyl chloride

描述

Retinoic acid chloride is a derivative of retinoic acid, a metabolite of vitamin A. Retinoic acid plays a crucial role in various biological processes, including embryonic development, cell differentiation, and immune function . Retinoic acid chloride, being a reactive intermediate, is primarily used in organic synthesis and research applications.

准备方法

Synthetic Routes and Reaction Conditions: Retinoic acid chloride can be synthesized by reacting retinoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows: [ \text{Retinoic Acid} + \text{SOCl}_2 \rightarrow \text{Retinoic Acid Chloride} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: While specific industrial methods for producing retinoic acid chloride are not widely documented, the process generally involves large-scale reactions using thionyl chloride or oxalyl chloride under controlled conditions to ensure high yield and purity.

化学反应分析

Types of Reactions: Retinoic acid chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form amides, esters, or thioesters, respectively.

Hydrolysis: In the presence of water, retinoic acid chloride hydrolyzes to form retinoic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

Hydrolysis: Water or aqueous solutions are used under mild conditions to hydrolyze the acid chloride.

Major Products:

Amides: Formed by reacting with amines.

Esters: Formed by reacting with alcohols.

Thioesters: Formed by reacting with thiols.

Retinoic Acid: Formed by hydrolysis.

科学研究应用

Pharmaceutical Applications

Retinoyl Chloride in Cancer Treatment

This compound is being investigated for its role in cancer therapy. Studies have shown that retinoids, including this compound, can influence cellular differentiation and apoptosis, which are critical processes in cancer progression. For instance, research indicates that retinoids can inhibit the growth of melanoma and other cancers by modulating gene expression related to cell cycle regulation and apoptosis .

Case Study: Retinoic Acid in Melanoma Treatment

A study published in BioMedicine highlighted the efficacy of retinoic acid derivatives, including this compound, in treating melanoma. The research demonstrated that these compounds could induce apoptosis in melanoma cells while promoting differentiation, thereby reducing tumor growth .

Cosmetic Applications

Skin Care Formulations

This compound is widely used in cosmetic formulations due to its ability to promote skin renewal and improve signs of aging. Its effectiveness is attributed to its role in stimulating collagen production and enhancing skin cell turnover.

Case Study: Retinol in Anti-Aging Products

A recent study evaluated the transcutaneous behavior of retinol (a related compound) in semisolid cosmetics. The findings indicated that formulations containing retinol showed significant retention in the stratum corneum, suggesting that similar formulations with this compound could effectively target skin aging by enhancing dermal collagen synthesis .

Biochemical Research

Embryonic Development Studies

This compound plays a crucial role in developmental biology. It is utilized to study embryonic development processes, particularly in vertebrates. The compound is known to influence gene expression patterns during early development stages.

Research Findings: Retinoic Acid and Embryogenesis

Research has shown that retinoic acid derivatives can affect limb morphogenesis and organ development by regulating the expression of Hox genes, which are vital for proper anatomical positioning during embryogenesis.

Toxicological Studies

Photocarcinogenicity Research

The potential toxic effects of this compound have been assessed through various studies examining its photocarcinogenic properties. Research conducted on mice indicated that exposure to topical retinoids could enhance the incidence of skin lesions when combined with UV radiation .

Data Table: Summary of Toxicological Findings

| Study Focus | Compound Used | Key Findings |

|---|---|---|

| Photocarcinogenesis | Retinyl Palmitate | Increased skin lesions with UV exposure |

| Skin Toxicity | Retinoic Acid | Induced earlier onset of skin lesions |

| Cellular Response | This compound | Modulated apoptosis pathways in cancer cells |

作用机制

Retinoic acid chloride exerts its effects primarily through its conversion to retinoic acid, which then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus . These receptors function as ligand-activated transcription factors, regulating the expression of genes involved in cell differentiation, proliferation, and apoptosis . The binding of retinoic acid to these receptors leads to the activation or repression of target genes, thereby modulating various physiological processes .

相似化合物的比较

Retinoic Acid: The parent compound, essential for embryonic development and immune function.

Retinol: The alcohol form of vitamin A, used in skincare products for its anti-aging properties.

Retinal: The aldehyde form of vitamin A, crucial for vision.

Retinoate Derivatives: Synthetic derivatives with improved stability and reduced toxicity.

Uniqueness: Retinoic acid chloride is unique due to its high reactivity, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through nucleophilic substitution reactions allows for the creation of a wide range of retinoid compounds with diverse biological activities .

生物活性

Retinoyl chloride, a derivative of retinoic acid, has garnered significant attention in biological research due to its diverse roles in cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on skin and cellular differentiation, and relevant case studies.

Overview of this compound

This compound is a reactive intermediate in the synthesis of various retinoids and is primarily used in organic synthesis and pharmaceutical research. Its conversion to retinoic acid allows it to exert biological effects through binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression involved in cell proliferation, differentiation, and apoptosis .

The primary mechanism by which this compound exerts its biological effects is through its conversion to retinoic acid. This active form interacts with specific nuclear receptors, leading to changes in gene expression that influence various biological processes:

- Cell Differentiation : Retinoic acid promotes the differentiation of keratinocytes and other cell types, playing a crucial role in skin health and development.

- Embryonic Development : It is essential for normal embryonic development, particularly in organogenesis and cellular patterning .

- Immune Function : Retinoic acid influences immune responses by modulating the activity of immune cells.

Biological Activity in Skin

This compound has been studied extensively for its effects on skin health. Research indicates that it enhances skin hydration, improves barrier function, and promotes the turnover of skin cells.

Case Study: Effects on Skin Barrier Function

A study examined the impact of retinol (a related compound) on skin barrier function using rabbit skin models. The results indicated that retinol significantly altered ion transport pathways in keratinocytes, enhancing chloride ion secretion, which may contribute to improved hydration and barrier integrity .

Table 1: Summary of Effects on Skin Barrier Function

| Parameter | Control Group | Retinol Group | Significance (p-value) |

|---|---|---|---|

| Initial Resistance (R) | Lower | Higher | <0.001 |

| Final Resistance (R) | Constant | Decreased | 0.03 |

| Potential Difference (PD) | Negative | Positive | <0.001 |

Cellular Proliferation and Differentiation

This compound's role in cell proliferation and differentiation has been documented through various studies. For instance, it has been shown to elevate levels of specific proteins associated with keratinocyte proliferation such as proliferating cell nuclear antigen (PCNA) and involucrin when applied topically .

Case Study: Epidermal Hyperplasia Induction

In an experimental setup involving hairless mice treated with retinol, researchers observed significant epidermal hyperplasia compared to controls treated with benzalkonium chloride (BKC). The study found elevated levels of HB-EGF (heparin-binding epidermal growth factor), indicating that this compound enhances epidermal growth factor signaling pathways critical for skin repair and regeneration .

Table 2: Comparison of Epidermal Markers

| Treatment Type | PCNA Expression | Involucrin Levels | HB-EGF Levels |

|---|---|---|---|

| Control | Low | Low | Baseline |

| Retinol | High | High | Elevated |

| BKC | Moderate | Moderate | Low |

Toxicological Considerations

While this compound exhibits beneficial effects, its potential toxicity must also be considered. Excessive exposure can lead to adverse effects such as irritation or dermatitis. A comprehensive review highlighted that while retinoids are generally safe at therapeutic doses, their misuse can result in significant toxicity .

属性

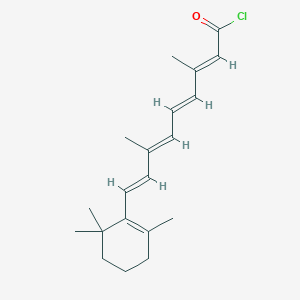

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWAFSRXIGEEKA-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)Cl)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53839-60-4 | |

| Record name | Vitamin A acid chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin A acid chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUK8E8CBQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。